molecular formula C15H18N4O4 B10972244 N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10972244
M. Wt: 318.33 g/mol
InChI Key: SEKCKOJWJKKNHJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a cyclohexyl group, a nitro-substituted pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.

  • Attachment of the Furan Ring: : The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.

  • Coupling Reaction: : The nitro-substituted pyrazole is then coupled with the furan ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Carboxamide: : The final step involves the reaction of the intermediate with cyclohexylamine to form the carboxamide. This step is typically carried out under mild conditions, such as room temperature, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

  • Reduction: : The compound can be oxidized at the furan ring to form a furanone derivative. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Substitution: : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Furanone Derivatives: Formed through oxidation of the furan ring.

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can participate in electron transfer reactions, influencing cellular redox states. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclohexyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.

    N-cyclohexyl-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the furan ring and the nitro-substituted pyrazole ring provides a versatile scaffold for the development of new compounds with diverse applications.

This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-cyclohexyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H18N4O4/c20-15(17-11-4-2-1-3-5-11)14-7-6-13(23-14)10-18-9-12(8-16-18)19(21)22/h6-9,11H,1-5,10H2,(H,17,20)

InChI Key

SEKCKOJWJKKNHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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